1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of a thiazole derivative with a triazole derivative under specific conditions. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific solvents, such as dimethylformamide or ethanol, and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of thiazole and triazole rings, which confer a wide range of reactivity and biological activity. This dual-ring structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H11N5S |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-7(14-6(2)11-5)3-13-4-10-8(9)12-13/h4H,3H2,1-2H3,(H2,9,12) |
InChI Key |
RGHGCKYNASBHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C=NC(=N2)N |
Origin of Product |
United States |
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